molecular formula C10H18O3 B14369672 Ethyl 4-methyl-3-oxoheptanoate CAS No. 91007-05-5

Ethyl 4-methyl-3-oxoheptanoate

Cat. No.: B14369672
CAS No.: 91007-05-5
M. Wt: 186.25 g/mol
InChI Key: AWVLEEPOJNLLNE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxoheptanoate (CAS: N/A; systematic name: this compound) is a β-keto ester characterized by a seven-carbon aliphatic chain with a methyl substituent at the fourth carbon and a ketone group at the third position. This compound is structurally analogous to other β-keto esters, such as ethyl acetoacetate, but features a longer carbon chain and a branched methyl group. Its synthesis typically involves Claisen condensation or alkylation of β-keto esters, as seen in derivatives like ethyl 4-methyl-3-oxopentanoate (NSC 62029) . The compound’s extended alkyl chain and keto functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. However, specific pharmacological or industrial applications for the heptanoate variant are less documented compared to its shorter-chain analogs.

Properties

CAS No.

91007-05-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 4-methyl-3-oxoheptanoate

InChI

InChI=1S/C10H18O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8H,4-7H2,1-3H3

InChI Key

AWVLEEPOJNLLNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-oxoheptanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 4-methyl-3-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxoheptanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxoheptanoate shares structural and functional similarities with several β-keto esters. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Chain Length Substituents Molecular Formula Key Applications/Properties
This compound C7 4-methyl, 3-oxo C₁₀H₁₆O₃ Intermediate for organic synthesis
Ethyl 4-methyl-3-oxopentanoate C5 4-methyl, 3-oxo C₈H₁₂O₃ Precursor for triazolopyrimidinones
Ethyl acetoacetate C4 3-oxo C₆H₁₀O₃ Widely used in drug synthesis (e.g., antipyretics)
Ethyl isobutyrylacetate C6 3-isopropyl, 3-oxo C₉H₁₄O₃ Used in flavor/fragrance industries

Key Differences

Chain Length and Solubility: The heptanoate derivative (C7) exhibits lower volatility and higher lipophilicity compared to shorter-chain analogs like ethyl acetoacetate (C4). This property may enhance its utility in lipid-based drug formulations but reduce solubility in polar solvents . Ethyl 4-methyl-3-oxopentanoate (C5) has been utilized in synthesizing triazolopyrimidinone derivatives with demonstrated pharmacological activity, suggesting that chain length impacts bioactivity .

This feature is shared with ethyl 4-methyl-3-oxopentanoate, which requires tailored alkylation conditions (e.g., DIPEA/LiCl in THF) .

Biological Activity: While ethyl 4-methyl-3-oxopentanoate derivatives show promise in medicinal chemistry (e.g., as non-nucleoside reverse transcriptase inhibitors) , the heptanoate variant’s extended chain may alter pharmacokinetic profiles, such as membrane permeability and metabolic stability.

Industrial and Biomedical Relevance: Shorter-chain β-keto esters (e.g., ethyl acetoacetate) dominate industrial applications due to cost-effective synthesis and established reactivity. In contrast, this compound’s niche lies in specialized syntheses requiring tailored chain length and branching.

Research Findings and Data Gaps

Synthetic Challenges: this compound’s synthesis is underreported compared to its pentanoate analog. The latter’s synthesis via alkylation of β-keto esters (e.g., with benzyl bromides) suggests similar pathways could apply to the heptanoate variant, albeit with modifications for steric effects .

Bioactivity: No direct studies on the heptanoate derivative’s bioactivity were identified.

This suggests synthetic rather than natural origins for the heptanoate variant.

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